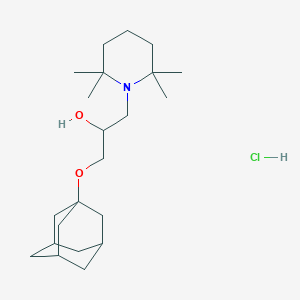

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound used in various scientific fields for its unique chemical properties and reactivity. This compound features an adamantane core, which is a robust, cage-like structure, lending the compound significant stability. Coupled with a tetramethylpiperidinyl group, the compound exhibits intriguing steric and electronic characteristics that make it valuable in research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step processes:

Adamantane Derivative Formation: : Starting with adamantane, functionalization occurs to introduce an oxy group at the desired position.

Formation of the Propanol Linker: : Using appropriate alkylating agents, a propanol chain is connected to the adamantane core.

Incorporation of the Tetramethylpiperidinyl Group: : The final step involves attaching the tetramethylpiperidinyl moiety via nucleophilic substitution or similar reactions, followed by the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production leverages optimized reaction conditions, such as controlled temperatures, specific solvents, and catalysts to increase yield and purity. Typically, large-scale synthesis may employ continuous flow reactors for better control and scalability.

化学反応の分析

Types of Reactions

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, such as:

Oxidation: : Transformations involving oxidizing agents like PCC or KMnO₄.

Reduction: : Using agents like LiAlH₄ to reduce functional groups.

Substitution: : Both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : PCC, KMnO₄ in suitable solvents like dichloromethane.

Reduction: : LiAlH₄ in anhydrous ether.

Substitution: : Alkyl halides or other electrophiles in the presence of bases or acid catalysts.

Major Products

The primary products depend on the reaction type:

Oxidation: : Ketones or carboxylic acids.

Reduction: : Alcohols or amines.

Substitution: : Derivatives with modified side chains.

科学的研究の応用

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a catalyst or a stabilizer in complex reactions.

Biology

Biologically, it is investigated for its interactions with cellular structures due to its stability and unique steric properties.

Medicine

Industry

Industrially, it's used in the development of polymers and materials requiring robust, stable compounds.

作用機序

The compound's mechanism of action is based on its ability to interact with molecular targets through its adamantane core and piperidinyl group. This allows it to modulate biochemical pathways or stabilize specific molecular structures.

Molecular Targets and Pathways

Enzymatic Inhibition: : Potential to inhibit specific enzymes due to its bulky structure.

Receptor Binding: : May bind to cellular receptors, affecting signaling pathways.

類似化合物との比較

Similar Compounds

1-Adamantanol: : Shares the adamantane core but lacks the piperidinyl group.

Tetramethylpiperidine: : Contains the piperidinyl moiety but lacks the adamantane structure.

Uniqueness

The uniqueness of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride lies in its combination of structural stability from adamantane and the steric/electronic properties of tetramethylpiperidine, offering a distinct profile compared to its constituents.

This compound's multifaceted properties make it a valuable subject in various research and industrial domains, blending chemical stability with biological activity in a way few other compounds can match.

生物活性

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride (CAS Number: 898624-97-0) is a synthetic compound notable for its unique structure and potential biological activities. The compound features an adamantane moiety linked to a propanol backbone and a tetramethylpiperidine group, which may confer distinct pharmacological properties. This article explores the biological activity of this compound through various research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C22H39NO3 |

| Molecular Weight | 365.5 g/mol |

| CAS Number | 898624-97-0 |

| Structure | Chemical Structure |

The biological activity of this compound is thought to involve interactions with specific receptors and enzymes in the body. The adamantane structure is known to modulate various biological pathways:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological functions.

- Enzyme Inhibition : It has potential inhibitory effects on certain enzymes involved in metabolic pathways.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound:

- Neuroprotective Effects : Research indicates that derivatives of adamantane exhibit neuroprotective effects in models of neurodegenerative diseases. This compound may enhance neuronal survival by modulating glutamate receptors .

- Antiviral Activity : Some studies suggest that adamantane derivatives possess antiviral properties against influenza viruses by interfering with viral uncoating processes .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models demonstrated that the administration of this compound resulted in significant improvements in cognitive function and reduced neuronal apoptosis after induced oxidative stress. This suggests a protective role against neurodegeneration.

Case Study 2: Antiviral Efficacy

In vitro studies showed that the compound exhibited significant antiviral activity against influenza A virus strains. The mechanism was attributed to its ability to inhibit viral replication by blocking specific ion channels necessary for viral entry into host cells.

Comparative Analysis with Similar Compounds

| Compound Name | Similarities | Differences |

|---|---|---|

| Memantine | Both are adamantane derivatives | Memantine is primarily used for Alzheimer's treatment; this compound has broader potential applications. |

| Amantadine | Both exhibit antiviral properties | This compound has additional neuroprotective effects not observed in amantadine. |

特性

IUPAC Name |

1-(1-adamantyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO2.ClH/c1-20(2)6-5-7-21(3,4)23(20)14-19(24)15-25-22-11-16-8-17(12-22)10-18(9-16)13-22;/h16-19,24H,5-15H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZXFWCTMKAYNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。